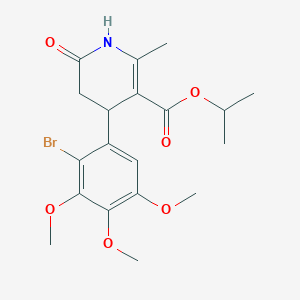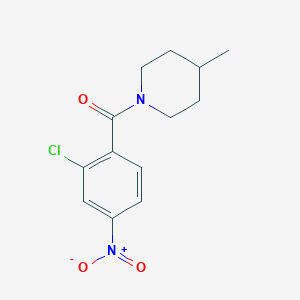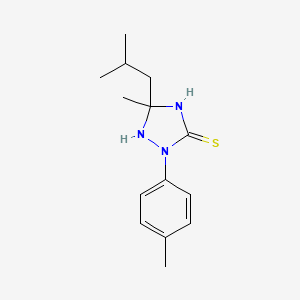![molecular formula C17H15ClN2O2S B11522624 (2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11522624.png)
(2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a complex organic molecule that features a furan ring, a thiazolidinone ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with furan-2-carbaldehyde to form an intermediate, which is then reacted with 3-methyl-2-thioxothiazolidin-4-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its observed bioactivity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- (2E,5E)-5-{[5-(3-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- (2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-thione
Uniqueness
The uniqueness of (2E,5E)-5-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one lies in its specific substitution pattern and the combination of functional groups. The presence of the chlorinated phenyl group, furan ring, and thiazolidinone ring imparts unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C17H15ClN2O2S |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(5E)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-12(5-4-6-13(10)18)14-8-7-11(22-14)9-15-16(21)20(3)17(19-2)23-15/h4-9H,1-3H3/b15-9+,19-17? |
InChI Key |
HHOVNVLEOMQKNV-OXHXXULQSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=NC)S3)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=NC)S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522554.png)
![2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B11522555.png)
![2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11522563.png)


![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11522577.png)

![3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11522584.png)

![4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522595.png)
![{(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid](/img/structure/B11522600.png)
![3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11522603.png)
![4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole](/img/structure/B11522606.png)
![5-[4-(3,5-dimethylpiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11522613.png)
